3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Overview

Description

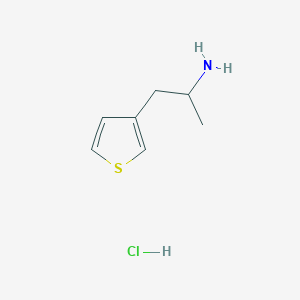

“3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one” is a chemical compound with the molecular formula C10H10ClNO and a molecular weight of 195.65 . It is listed in the ChemicalBook database .

Molecular Structure Analysis

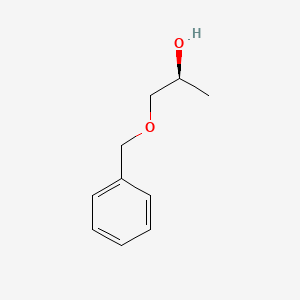

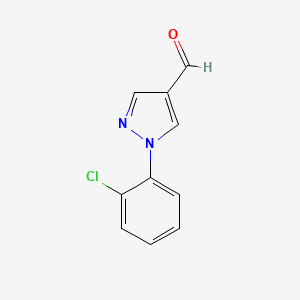

The molecular structure of “this compound” includes a benzazepinone core, which is a seven-membered ring fused to a benzene ring, with a chlorine atom attached to one of the carbon atoms .Physical And Chemical Properties Analysis

This compound has a melting point of 164-167 °C and a predicted boiling point of 379.5±42.0 °C. Its density is predicted to be 1.27±0.1 g/cm3 .Scientific Research Applications

Synthesis and Chemical Kinetics

- The racemic synthesis of 3-amino derivatives of 1,3,4,5-tetrahydro-1H-1-benzazepin-2-one has been achieved, with chiral resolution facilitated through a crystallization-induced method, highlighting an efficient approach to obtain optically pure products (Wang Li, 2011).

- An innovative synthesis pathway for 3-arylated di- and tetrahydro-2H-2-benzazepin-1-ones via Suzuki–Miyaura cross-coupling has been developed, offering a new route to the homoprotoberberine framework (S. Lebrun et al., 2012).

- A study detailed the improved synthesis of 3-(3-chloropropyl)-1,3,4,5-tetrahydro-7,8-dimethoxyl-2H-3-benzazepin-2-one, demonstrating a methodological advancement for potential industrial manufacturing with enhanced yield (Liu Guang-ming, 2009).

- An efficient, catalyst-free domino approach for synthesizing novel 2-benzazepine derivatives in water has been reported, showcasing an eco-friendly and high-yield method (J. Prasad et al., 2010).

Structural and Conformational Studies

- The structural analysis of various benzazepine derivatives has been conducted, revealing isomorphous but not strictly isostructural characteristics among chloro and fluoro analogues, which has implications for understanding intermolecular interactions and crystal structures (Lina M. Acosta et al., 2009).

- The conformational analysis of lorcaserin in water highlighted the equilibrium between two crown-chair forms, offering insights into the drug's preferred conformation for bioactivity (Pablo Trigo-Mourino et al., 2013).

Safety and Hazards

The compound is classified under the GHS07 hazard class. The hazard statement is H302, which means it is harmful if swallowed. The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Biochemical Analysis

Biochemical Properties

3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a selective, competitive arginine vasopressin V2 receptor antagonist This interaction is crucial in regulating water retention and blood pressure in the body

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, as a vasopressin V2 receptor antagonist, it can alter the signaling pathways related to water reabsorption in kidney cells . This modulation can lead to changes in gene expression and metabolic activities within the cells, affecting overall cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the vasopressin V2 receptor, inhibiting its activity and preventing the receptor from interacting with its natural ligand This inhibition leads to a decrease in water reabsorption in the kidneys, which can be beneficial in conditions such as hyponatremia

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates the vasopressin V2 receptor, leading to desired therapeutic effects . At higher doses, it may cause toxic or adverse effects, including disruptions in electrolyte balance and kidney function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both safe and effective.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism may affect metabolic flux and metabolite levels, influencing overall metabolic homeostasis. Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within tissues can affect its efficacy and safety. For instance, its distribution in kidney tissues is critical for its role as a vasopressin V2 receptor antagonist.

Subcellular Localization

The subcellular localization of this compound influences its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes.

properties

IUPAC Name |

3-chloro-1,3,4,5-tetrahydro-1-benzazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c11-8-6-5-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOEMRDMQXDUFDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC(=O)C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40531449 | |

| Record name | 3-Chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40531449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86499-23-2 | |

| Record name | 3-Chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40531449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356370.png)

![3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline](/img/structure/B1356382.png)

![4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid](/img/structure/B1356392.png)